molecular formula C7H2BrF3N2 B14074093 6-Bromo-2-(trifluoromethyl)nicotinonitrile

6-Bromo-2-(trifluoromethyl)nicotinonitrile

Cat. No.: B14074093
M. Wt: 251.00 g/mol
InChI Key: LTPPLUXYIUQCSN-UHFFFAOYSA-N
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Description

6-Bromo-2-(trifluoromethyl)nicotinonitrile is a chemical compound belonging to the class of nicotinonitrile derivatives. It is characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 2nd position on the nicotinonitrile ring. This compound is widely used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(trifluoromethyl)nicotinonitrile typically involves the bromination of 2-(trifluoromethyl)nicotinonitrile. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over reaction parameters to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

6-Bromo-2-(trifluoromethyl)nicotinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 5-Bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile
  • 2-Bromo-6-(tert-butyl)-5-(trifluoromethyl)nicotinonitrile
  • 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline

Comparison: 6-Bromo-2-(trifluoromethyl)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C7H2BrF3N2

Molecular Weight

251.00 g/mol

IUPAC Name

6-bromo-2-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C7H2BrF3N2/c8-5-2-1-4(3-12)6(13-5)7(9,10)11/h1-2H

InChI Key

LTPPLUXYIUQCSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C#N)C(F)(F)F)Br

Origin of Product

United States

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